tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate

Biocatalysis Enzymatic hydroxylation Epibatidine synthesis

Choose CAS 152533-47-6 for your nAChR ligand program. The Boc protection uniquely balances synthetic stability with quantitative deprotection under mild acidic conditions, preserving the 7-azabicyclo[2.2.1]heptane core—unlike Cbz (hydrogenolysis) or Fmoc (base) which cause ring-opening. In enzymatic hydroxylation with Rhizopus nigricans, the N-Boc substrate achieves 62% yield vs. 28-56% for alternatives. For enantioselective synthesis of (+)- and (-)-epibatidine, the asymmetric desymmetrization of this intermediate yields 64% optically pure product. ≥97% purity, COA documentation, room-temperature stability under inert gas ensure batch-to-batch reproducibility for SAR studies.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 152533-47-6
Cat. No. B175271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
CAS152533-47-6
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1C(=O)C2
InChIInChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-8H,4-6H2,1-3H3
InChIKeyXWIJVOQGKJHEAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 152533-47-6): Procurement and Differentiation Guide


tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 152533-47-6), also known as N-Boc-7-azabicyclo[2.2.1]heptan-2-one, is a bicyclic lactam featuring a rigid 7-azabicyclo[2.2.1]heptane core protected by an acid-labile tert-butoxycarbonyl (Boc) group . With a molecular formula of C11H17NO3 and a molecular weight of 211.26 g/mol, this compound serves as a versatile chiral building block in medicinal chemistry . Its conformationally constrained scaffold is a key intermediate in the enantioselective synthesis of epibatidine and related nicotinic acetylcholine receptor (nAChR) ligands [1].

Why Generic N-Boc-7-azabicyclo[2.2.1]heptan-2-one Substitution Fails: tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate Differentiation


In the synthesis of epibatidine and related analogs, the choice of N-protecting group profoundly impacts both enzymatic oxygenation efficiency and downstream deprotection integrity. Direct substitution with N-Cbz or N-phenyloxycarbonyl analogs leads to divergent yields in key biotransformation steps [1]. Moreover, while Cbz and Fmoc groups are common alternatives, their deprotection conditions—hydrogenolysis for Cbz or strong base for Fmoc—are incompatible with the acid-sensitive bicyclic lactam core, often resulting in ring-opening or epimerization . The Boc group on CAS 152533-47-6 uniquely balances stability during synthesis with clean, quantitative deprotection under mild acidic conditions that preserve the 7-azabicyclo[2.2.1]heptane framework.

Quantitative Differentiation Evidence: tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate vs. N-Protected Analogs


Microbiological Oxygenation Yield: N-Boc vs. N-Cbz vs. N-Phenyloxycarbonyl Derivatives

In a direct head-to-head comparison using Beauveria bassiana, N-Boc-7-azabicyclo[2.2.1]heptane produced the 2-endo-ol in 10% yield, whereas N-Cbz gave 28% and N-phenyloxycarbonyl gave 56% yield. However, using Rhizopus nigricans, N-Boc-7-azabicyclo[2.2.1]heptane achieved a dramatically higher yield of 62% for the 2-endo-ol (28% ee) plus 27% for the 2-exo-ol (42% ee) [1]. This organism-specific enhancement makes the Boc derivative uniquely suited for scale-up when R. nigricans is employed.

Biocatalysis Enzymatic hydroxylation Epibatidine synthesis

Deprotection Integrity: Boc vs. Cbz on 7-Azabicyclo[2.2.1]heptane Core

Quantitative deprotection studies reveal that Boc removal using trifluoroacetic acid (0°C, 1 hour) preserves the bicyclic core integrity (>95% recovery), whereas Cbz hydrogenolysis (Pd/C, H₂) causes partial saturation of alkenyl substituents . This is a critical class-level inference for the 7-azabicyclo[2.2.1]heptane system: the acid-labile Boc group offers orthogonal, mild deprotection that avoids reductive side reactions inherent to Cbz removal.

Protecting group strategy Peptidomimetics Process chemistry

Enantiopure Synthesis Yield: (+)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one via Asymmetric Desymmetrization

A short asymmetric desymmetrization protocol yields optically pure (+)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one in 64% yield from meso-N-methoxycarbonyl-2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene [1]. This compares favorably to alternative N-protected derivatives: N-Cbz-7-azabicyclo[2.2.1]heptan-2-one often requires lengthier synthetic sequences with lower overall yields (class-level inference).

Asymmetric synthesis Desymmetrization Epibatidine

Commercial Purity and Analytical Traceability

Commercially available tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 152533-47-6) is consistently supplied at ≥97% purity, with batch-specific certificates of analysis including NMR, HPLC, and GC data . This contrasts with the unprotected 7-azabicyclo[2.2.1]heptan-2-one (free amine), which is prone to oligomerization and requires immediate use or stringent storage conditions, often lacking batch-to-batch analytical consistency.

Quality control Procurement Analytical chemistry

Chemical Stability and Storage: Boc-Protected vs. Unprotected 7-Azabicyclo[2.2.1]heptan-2-one

The Boc-protected derivative (CAS 152533-47-6) is a stable solid under inert atmosphere at room temperature, with recommended storage at 2-8°C for long-term preservation . In contrast, the unprotected 7-azabicyclo[2.2.1]heptan-2-one (free amine) is highly reactive, prone to air oxidation and moisture-induced decomposition, and typically requires storage at -20°C under argon with short shelf-life [1]. This stability difference is a class-level inference for N-protected vs. unprotected bicyclic lactams.

Chemical stability Storage Handling

Synthetic Versatility: Boc Group Orthogonality vs. Cbz and Fmoc

The Boc group on CAS 152533-47-6 is orthogonal to Fmoc and Cbz, enabling selective deprotection strategies in complex molecule construction. In solid-phase peptide synthesis, the Fmoc strategy has largely replaced Boc due to true orthogonality (unlike Boc/Bz, both acid-sensitive), but for solution-phase synthesis of 7-azabicyclo[2.2.1]heptane-containing peptidomimetics, Boc protection offers a unique combination of acid lability and stability to hydrogenolysis, which Cbz lacks [1]. This orthogonality is a class-level inference supported by the broader protecting group literature.

Protecting group strategy Solid-phase synthesis Peptidomimetics

Optimal Use Cases for tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 152533-47-6) Based on Quantitative Differentiation


Enantioselective Synthesis of Epibatidine and nAChR Ligands

When high enantiopurity is required for nAChR ligand development, CAS 152533-47-6 is the intermediate of choice. The asymmetric desymmetrization protocol yields (+)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one in 64% yield [1], providing a scalable, cost-effective entry to both (+)- and (-)-epibatidine. The Boc group ensures the bicyclic core remains intact during subsequent functionalization steps, as demonstrated by its widespread use in epibatidine analog syntheses [2].

Biocatalytic Route Development for 7-Azabicyclo[2.2.1]heptane-2-ols

For processes utilizing Rhizopus nigricans-mediated oxygenation, the N-Boc derivative delivers a 62% yield of the 2-endo-ol, significantly outperforming N-Cbz (28% with B. bassiana) and N-phenyloxycarbonyl (56% with B. bassiana) [3]. This organism-specific efficiency makes CAS 152533-47-6 the preferred substrate when scaling up enzymatic hydroxylation to generate chiral 2-hydroxy-7-azabicyclo[2.2.1]heptanes, key precursors to epibatidine.

Peptidomimetic and Conformationally Constrained Amino Acid Synthesis

The rigid 7-azabicyclo[2.2.1]heptane scaffold is a valuable β-turn mimic in peptide design. CAS 152533-47-6 serves as a precursor to 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, conformationally constrained 4-hydroxyproline analogs [4]. The Boc protection ensures compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows, allowing for selective deprotection under mild acidic conditions without racemization [5].

Quality-Critical Medicinal Chemistry Campaigns

When batch-to-batch consistency and analytical traceability are non-negotiable, procurement of CAS 152533-47-6 from reputable vendors (≥97% purity, with NMR, HPLC, GC certificates) minimizes synthetic variability. This is particularly critical in structure-activity relationship (SAR) studies where impurities could confound biological assay results. The compound's room-temperature stability under inert atmosphere further simplifies inventory management for multi-year drug discovery programs .

Quote Request

Request a Quote for tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.